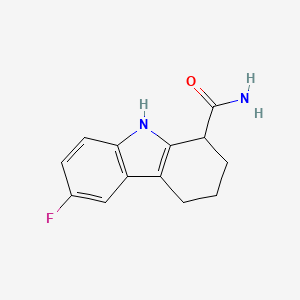
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Molecular Structure Analysis
The InChI code for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 189.23 . It is a solid at room temperature and should be stored in a refrigerator . The predicted boiling point is 377.1±42.0 °C, and the predicted density is 1.272±0.06 g/cm3 . The predicted pKa value is 16.51±0.40 .科学的研究の応用
Antifungal Activity
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives have shown potential in antifungal applications. Yuan et al. (2011) designed a series of these derivatives, indicating their antifungal activities against various fungi (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, Chun, 2011).
Photophysics and Fluorescence
Ghosh et al. (2013) investigated two fluorophores based on 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, showing their sensitivity to solvent polarity and hydrogen bonding, relevant in photophysical studies (Ghosh, A. Mitra, C. Saha, S. Basu, 2013).
Antibacterial Activity
Research by Straniero et al. (2023) on 2,6-difluorobenzamides, including this compound, highlighted their significance in inhibiting bacterial cell division, specifically targeting protein FtsZ (Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).
Potential in Treating HPV Infections
A study by Boggs et al. (2007) on the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide showed potential in treating human papillomavirus (HPV) infections (Boggs, Jeremy D. Cobb, K. Gudmundsson, L. A. Jones, R. Matsuoka, A. Millar, D. E. Patterson, V. Samano, M. D. Trone, ‡. A. Shiping Xie, Xiaoming Zhou, 2007).
Applications in ATM Kinase Inhibition
Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the application of related compounds in disease models (Degorce, Barlaam, Cadogan, Allan P. Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).
Antimicrobial Studies
Priya et al. (2005) synthesized novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, revealing their antimicrobial efficacy against various pathogens (Priya, Basappa, S. Swamy, K. Rangappa, 2005).
Cannabinoid Receptor Agonism
Wei et al. (2012) reported the development of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists, highlighting their low central nervous system penetration and absence of CNS side effects (Wei, Hua Yang, Ziping Liu, M. Tremblay, Shawn Johnstone, S. Béha, S. Yue, S. Srivastava, M. Tomaszewski, W. Brown, C. Walpole, S. St-Onge, É. Lessard, Anne-Julie Archambault, Thierry Groblewski, D. Pagé, 2012).
Safety and Hazards
特性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWQNMTNONJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
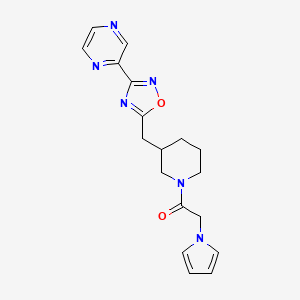
![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2775983.png)
![4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2775987.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2775988.png)
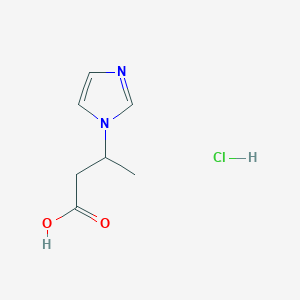

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)
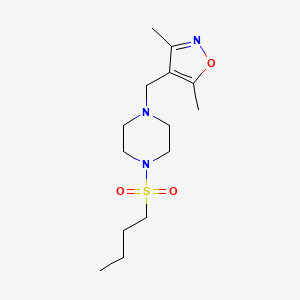
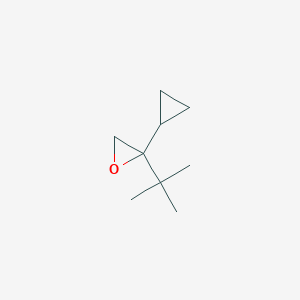
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)



